molecular formula C16H23BrN2O4 B13108239 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine

3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine

Cat. No.: B13108239
M. Wt: 387.27 g/mol
InChI Key: NMDPYMMXQVKJGV-UHFFFAOYSA-N
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Description

3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine (synonyms: tert-butyl N-[5-(bromomethyl)pyridin-2-yl]carbamate, 2-(t-butoxycarbonylamino)-5-(bromomethyl)pyridine) is a pyridine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on the amino moiety at position 3 and a bromomethyl substituent at position 5 of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex molecules via nucleophilic substitution reactions (e.g., Suzuki couplings or alkylations) due to the reactivity of the bromomethyl group . The Boc groups enhance solubility in organic solvents and protect the amine during multi-step syntheses, making it a versatile precursor for drug discovery pipelines.

Properties

Molecular Formula

C16H23BrN2O4

Molecular Weight

387.27 g/mol

IUPAC Name

tert-butyl N-[5-(bromomethyl)pyridin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-7-11(8-17)9-18-10-12/h7,9-10H,8H2,1-6H3

InChI Key

NMDPYMMXQVKJGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=CC(=C1)CBr)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine typically involves the protection of an amine group with tert-butoxycarbonyl (Boc) groups, followed by bromination of the methyl group on the pyridine ring. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The tert-butoxycarbonyl groups serve as protecting groups that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives with tert-Butoxycarbonyl (Boc) and Bromo Substituents

Compound Substituents Molecular Weight Physical State Key Applications References
This compound Boc-protected amino (C3), bromomethyl (C5) ~423.3 g/mol Solid/Oil Nucleophilic substitution intermediates, drug precursor
3-(Boc-amino)-5-trifluoromethyl-pyridine Boc-protected amino (C3), trifluoromethyl (C5) ~292.3 g/mol Solid Fluorinated drug candidates, stability in metabolic pathways
3-[[N-(TERT-Butoxycarbonyl)-2(S)-pyrrolidinyl]methoxy]-5-phenylaminopyridine (58) Boc-pyrrolidinyl methoxy (C3), phenylamino (C5) ~441.5 g/mol Yellow oil Nicotinic acetylcholine receptor ligands, pharmacological studies
3-[[1-(TERT-Butoxycarbonyl)-2(S)-pyrrolidinyl]methoxy]-5-(1-indolinyl)pyridine (41) Boc-pyrrolidinyl methoxy (C3), indolinyl (C5) ~463.5 g/mol Bright yellow oil Macrocyclic templates, heterocyclic drug scaffolds
3-Amino-5-bromopyridine Free amino (C3), bromo (C5) 173.01 g/mol Solid (mp 76–77°C) Direct coupling reactions, agrochemical intermediates
3-(Benzyloxy)-5-bromopyridin-2-amine Benzyloxy (C3), bromo (C5), amine (C2) ~293.1 g/mol Solid Antibacterial agents, cross-coupling reactions

Key Comparative Analysis

Pharmacological Relevance

  • Compounds like 3-[[N-(TERT-Butoxycarbonyl)-2(S)-pyrrolidinyl]methoxy]-5-phenylaminopyridine (58) exhibit enhanced binding to nicotinic receptors due to their bulky pyrrolidinyl-methoxy substituents, unlike the target compound, which is primarily a synthetic intermediate.
  • The indolinyl substituent in compound 41 introduces conformational rigidity, favoring macrocycle formation, whereas the bromomethyl group in the target compound prioritizes modular functionalization.

Physical Properties

  • The Boc groups in the target compound lower its melting point compared to simpler bromopyridines (e.g., 3-Amino-5-bromopyridine, mp 76–77°C ), rendering it as an oil or low-melting solid.
  • In contrast, hydrochlorides of deprotected analogues (e.g., compound 63 ) are solids with improved crystallinity for characterization.

Biological Activity

3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, which includes a bromomethyl group and a bis(tert-butoxycarbonyl) amino moiety, suggests that it may exhibit interesting biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

The compound's chemical formula is C14H20N2O4BrC_{14}H_{20}N_2O_4Br, with a molecular weight of approximately 360.23 g/mol. The presence of bromine and tert-butoxycarbonyl groups indicates potential reactivity that can be exploited in biological systems.

Biological Activity Overview

Research has indicated that compounds similar to this compound may possess various biological activities, including:

  • Antimicrobial properties : Some studies have shown that related pyridine derivatives can exhibit significant antibacterial and antifungal activities.
  • Cytotoxic effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in disease processes.

Antimicrobial Activity

A study conducted by researchers at the University of Groningen explored the antimicrobial properties of pyridine derivatives. The findings indicated that several compounds exhibited activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Related Pyridine Derivative AStaphylococcus aureus16 µg/mL
Related Pyridine Derivative BPseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) assessed the cytotoxic effects of this compound. The results demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Research has shown that similar pyridine derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive inhibition25

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